molecular formula C3H7Cl2O3PS B14357283 2-(Methylsulfonyl)ethyl dichlorophosphite CAS No. 91290-08-3

2-(Methylsulfonyl)ethyl dichlorophosphite

Cat. No.: B14357283
CAS No.: 91290-08-3
M. Wt: 225.03 g/mol
InChI Key: BJSAZCIFJSGKED-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)ethyl dichlorophosphite is a chemical compound with the molecular formula CH3SO2CH2CH2OPCl2. It is primarily used as a reagent in oligonucleotide synthesis by the phosphite method . This compound is known for its high purity and stability, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)ethyl dichlorophosphite typically involves the reaction of 2-(Methylsulfonyl)ethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:

CH3SO2CH2CH2OH+PCl3CH3SO2CH2CH2OPCl2+HCl\text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{OH} + \text{PCl}_3 \rightarrow \text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{OPCl}_2 + \text{HCl} CH3​SO2​CH2​CH2​OH+PCl3​→CH3​SO2​CH2​CH2​OPCl2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)ethyl dichlorophosphite undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: It can be reduced under specific conditions to yield other phosphorus-containing compounds.

Common Reagents and Conditions

    Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alcohol can yield a phosphite ester, while oxidation can produce a phosphonate.

Scientific Research Applications

2-(Methylsulfonyl)ethyl dichlorophosphite is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)ethyl dichlorophosphite involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)ethyl dichlorophosphite is unique due to its specific functional groups, which provide distinct reactivity and stability. This makes it particularly useful in oligonucleotide synthesis and other specialized applications.

Properties

CAS No.

91290-08-3

Molecular Formula

C3H7Cl2O3PS

Molecular Weight

225.03 g/mol

IUPAC Name

dichloro(2-methylsulfonylethoxy)phosphane

InChI

InChI=1S/C3H7Cl2O3PS/c1-10(6,7)3-2-8-9(4)5/h2-3H2,1H3

InChI Key

BJSAZCIFJSGKED-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCOP(Cl)Cl

Origin of Product

United States

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